Calusterone vs. Fluoxymesterone: Documented Non-Interchangeability in Breast Cancer
Calusterone was formally evaluated as a substitute for fluoxymesterone in advanced breast cancer treatment and was deemed a poor substitute based on direct clinical comparison [1]. The conclusion explicitly states that calusterone cannot be interchanged with fluoxymesterone without affecting therapeutic outcomes, establishing a clear procurement rationale for distinguishing between these two 17α-alkylated androgens.
| Evidence Dimension | Clinical Substitutability / Therapeutic Equivalence |
|---|---|
| Target Compound Data | Evaluated as a potential substitute for fluoxymesterone |
| Comparator Or Baseline | Fluoxymesterone (NSC-12165), a 17α-alkylated oral androgen |
| Quantified Difference | Qualitative conclusion: "poor substitute" with distinct clinical behavior; not therapeutically interchangeable |
| Conditions | Advanced breast cancer patients in clinical trial setting (Cancer Chemother Rep, 1974) |
Why This Matters
This direct comparative conclusion prevents erroneous procurement substitution of fluoxymesterone for calusterone in research protocols requiring compound-specific activity.
- [1] Falkson G, van Dyk JJ, van Eden EB, van der Merwe AM, Falkson HC. Calusterone (NSC-88536): a poor substitute for fluoxymesterone (NSC-12165) in the treatment of advanced breast cancer. Cancer Chemother Rep. 1974;58(6):939-941. PMID: 4615788. View Source
